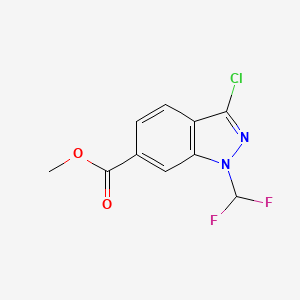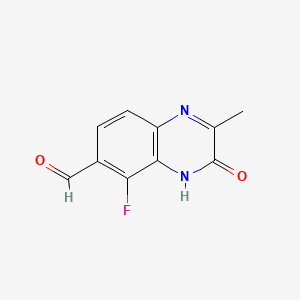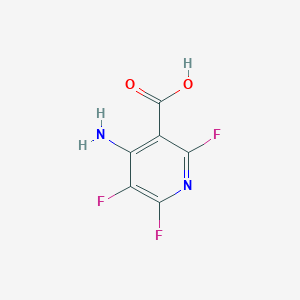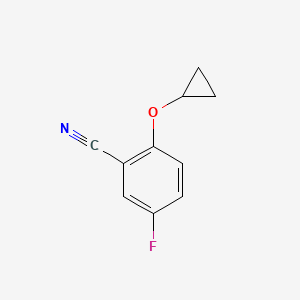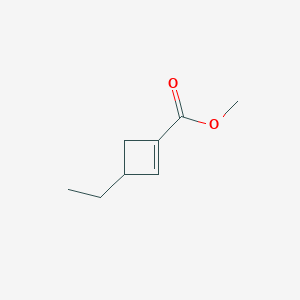
Methyl 3-ethylcyclobutene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethylcyclobutene-1-carboxylate is an organic compound that belongs to the class of cyclobutene derivatives. Cyclobutene compounds are characterized by a four-membered ring containing a double bond. The presence of the ester functional group (carboxylate) and the ethyl substituent on the cyclobutene ring makes this compound unique and interesting for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethylcyclobutene-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of ethyl-substituted alkenes with appropriate reagents can lead to the formation of the cyclobutene ring. The esterification of the resulting cyclobutene derivative with methanol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-ethylcyclobutene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethyl group or the ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 3-ethylcyclobutene-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 3-ethylcyclobutene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methylcyclobutane-1-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Bicyclobutanes: These compounds share the strained ring system but differ in their overall structure and reactivity
Uniqueness
Methyl 3-ethylcyclobutene-1-carboxylate is unique due to its specific substitution pattern and the presence of both the cyclobutene ring and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl 3-ethylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-3-6-4-7(5-6)8(9)10-2/h4,6H,3,5H2,1-2H3 |
Clé InChI |
AKESCXHQZRTJHV-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)

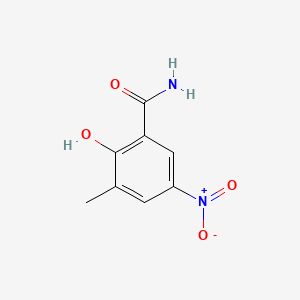
![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
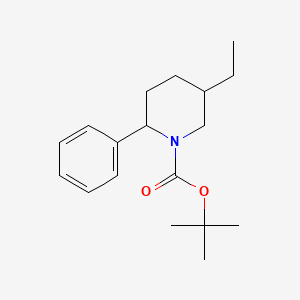
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
